molecular formula C12H17NO2 B8629587 (Rac)-2-methyl-3-phenylamino-propanoic acid ethyl ester

(Rac)-2-methyl-3-phenylamino-propanoic acid ethyl ester

Cat. No. B8629587
M. Wt: 207.27 g/mol
InChI Key: LWEQNLRQZZDXKT-UHFFFAOYSA-N
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Patent
US07517873B2

Procedure details

To a solution of 4.904 g (0.020 mole) of (rac)-3-amino-2-methyl-propanoic acid ethyl ester trifluoroacetate in 30 mL of dimethylsulfoxide was added 4.08 g (0.020 mole) of iodobenzene, 0.46 g (0.004 mole) of L-proline, 0.38 g (0.002 mole) of copper (I) iodide and 19.57 g (0.060 mole) of cesium carbonate. Argon was bubbled through the solution for 15 minutes. The mixture was then heated at 80 degrees for 16 hours. After cooling, the mixture was partitioned between ethyl acetate (2×300 mL) and water (3×300 mL). The organic layers were washed with 300 mL of brine, combined, dried over anhydrous magnesium sulfate, filtered, and concentrated. Purification of the residue by silica gel chromatography, eluting with dichloromethane-hexanes (80:20) and then dichloromethane gave 1.70 g of (rac)-2-methyl-3-phenylamino-propionic acid ethyl ester as colorless oil that darkened on standing.
Name
(rac)-3-amino-2-methyl-propanoic acid ethyl ester trifluoroacetate
Quantity
4.904 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.38 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]([O:10][C:11](=[O:16])[CH:12]([CH3:15])[CH2:13][NH2:14])[CH3:9].I[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.N1CCC[C@H]1C(O)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O.[Cu]I>[CH2:8]([O:10][C:11](=[O:16])[CH:12]([CH3:15])[CH2:13][NH:14][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH3:9] |f:0.1,4.5.6|

Inputs

Step One
Name
(rac)-3-amino-2-methyl-propanoic acid ethyl ester trifluoroacetate
Quantity
4.904 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.C(C)OC(C(CN)C)=O
Name
Quantity
4.08 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0.46 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
cesium carbonate
Quantity
19.57 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Name
copper (I) iodide
Quantity
0.38 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the solution for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 80 degrees for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate (2×300 mL) and water (3×300 mL)
WASH
Type
WASH
Details
The organic layers were washed with 300 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-hexanes (80:20)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CNC1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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